Sodium dicyclohexylsulfamate

Description

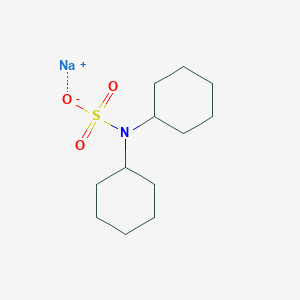

Sodium dicyclohexylsulfamate is a sodium salt derived from dicyclohexylsulfamic acid, where two cyclohexyl groups are esterified to the sulfamate moiety (NHSO₃⁻). This compound is structurally distinct from monosubstituted sulfamates like sodium cyclamate (cyclohexylsulfamate sodium), as it features dual cyclohexyl substituents.

Properties

CAS No. |

114723-27-2 |

|---|---|

Molecular Formula |

C12H22NNaO3S |

Molecular Weight |

283.36 g/mol |

IUPAC Name |

sodium;N,N-dicyclohexylsulfamate |

InChI |

InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1 |

InChI Key |

UXDIHPFDYZHZPL-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dicyclohexylsulfamate can be synthesized through the reaction of dicyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction typically involves the following steps:

- Dissolving dicyclohexylamine in an appropriate solvent.

- Adding sulfamic acid to the solution.

- Introducing sodium hydroxide to neutralize the mixture and form the sodium salt.

- Isolating the product through crystallization or other purification methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium dicyclohexylsulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfamates.

Scientific Research Applications

Sodium dicyclohexylsulfamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium dicyclohexylsulfamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The sulfamate group can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby exerting its effects.

Comparison with Similar Compounds

Sodium Cyclamate (Cyclohexylsulfamate Sodium)

- Chemical Structure: Monosodium salt of cyclohexylsulfamic acid (C₆H₁₁NHSO₃Na).

- CAS No.: 139-05-9 .

- Applications: Primarily used as an artificial sweetener.

- Key Differences : Unlike sodium dicyclohexylsulfamate, sodium cyclamate has only one cyclohexyl group, altering its solubility and metabolic pathways.

Dihexyl Sodium Sulfosuccinate

- Chemical Structure : Sodium salt of sulfosuccinic acid esterified with two hexyl groups (C₁₆H₂₉NaO₇S).

- CAS No.: Not explicitly listed in evidence but referenced under product codes (e.g., 1.13861) .

- Molecular Weight : 388.45 g/mol .

- Applications : Widely used as an anionic surfactant in pharmaceuticals, detergents, and emulsifiers. Its dual hydrophobic chains enhance micelle formation .

- Key Differences : A sulfosuccinate ester (vs. sulfamate), offering superior surfactant properties compared to this compound.

Sodium 2-Ethylhexyl Sulfate

- Chemical Structure : Sodium salt of 2-ethylhexyl sulfate (C₈H₁₇NaO₄S).

- CAS No.: 2207-98-9 .

- Applications : Surfactant in personal care products and industrial cleaners.

- Key Differences : Contains a sulfate group (SO₄²⁻) instead of sulfamate, resulting in higher water solubility and different reactivity .

Sodium Cumenesulfonate

- Chemical Structure : Sodium salt of cumenesulfonic acid (C₉H₁₁SO₃Na).

- Applications : Used as a hydrotrope in liquid detergents and agrochemicals.

- Key Differences : A sulfonate (SO₃⁻) derivative with a cumene aromatic group, offering distinct solubility and stability profiles .

Comparative Analysis Table

Research Findings and Data Gaps

- Structural Impact on Function : Sulfamates like this compound exhibit lower surfactant efficiency compared to sulfosuccinates due to reduced hydrophobicity and ionic character .

- Safety Profiles : Sodium cyclamate’s regulatory restrictions highlight the importance of substituent effects on toxicity, suggesting sodium dicycloclohexylsulfamate may require rigorous toxicological evaluation .

- Industrial Relevance : Sulfosuccinates dominate surfactant markets due to their versatility, while sulfamates remain niche, underscoring the need for further application-specific studies on this compound .

Q & A

Q. What validation criteria are critical for ensuring reproducibility in this compound bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.